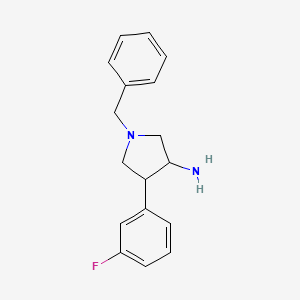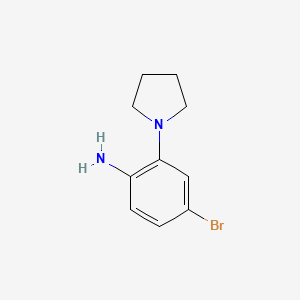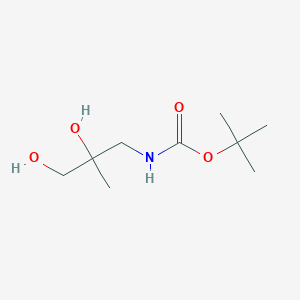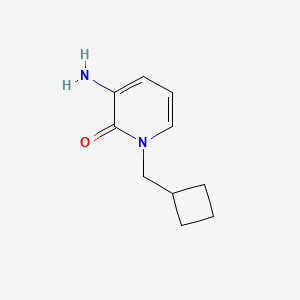
1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” is a compound with the molecular formula C17H19FN2. It has a molecular weight of 270.35 . The compound is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a benzyl group and a fluorophenyl group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 270.34 .Applications De Recherche Scientifique
Synthesis and Characterization
A significant application of 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine derivatives is in the synthesis and characterization of new chemical compounds. For instance, Amirnasr et al. (2002) reported the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes using pyrrolidine and benzylamine among other amines. These complexes were characterized by various spectroscopic methods, and their crystal structures were determined, highlighting the role of this compound derivatives in developing coordination compounds with potential applications in catalysis and materials science (Amirnasr, Schenk, & Meghdadi, 2002).
Organic Synthesis
In organic chemistry, these derivatives have been used to develop new synthetic methodologies. Zhu et al. (2011) demonstrated the sodium dithionite initiated reaction of pent-4-en-1-amines with fluoroalkyl iodides for synthesizing 2-fluoroalkyl pyrrolidine derivatives. This novel synthesis route underscores the utility of this compound derivatives in accessing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Zhu et al., 2011).
Medicinal Chemistry
Moreover, the structural features of this compound derivatives make them interesting candidates for medicinal chemistry. Research has focused on synthesizing and evaluating the biological activity of these compounds, including their potential as ligands for muscarinic acetylcholine receptors, as discussed by Skaddan et al. (2000). Such studies are crucial for the development of new therapeutic agents, highlighting the importance of these derivatives in drug discovery (Skaddan et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXHCEMNMVLTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)


amine](/img/structure/B1376191.png)



![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)

